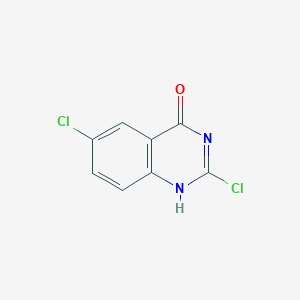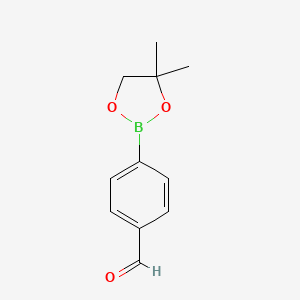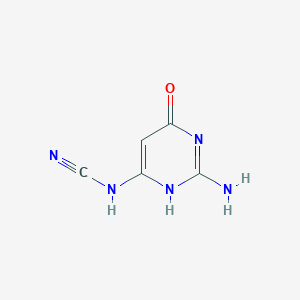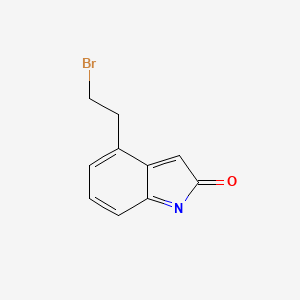
4-(2-Bromoethyl)-2-oxoindole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Bromoethyl)-2-oxoindole is a useful research compound. Its molecular formula is C10H8BrNO and its molecular weight is 238.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of 4-(2-Bromoethyl)-2-oxoindole, focusing on six unique fields:
Pharmaceutical Development
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the creation of indole derivatives, which are crucial in developing drugs with anti-inflammatory, anti-cancer, and anti-viral properties. The compound’s ability to interact with biological targets makes it a significant building block in medicinal chemistry .
Organic Synthesis
In organic synthesis, this compound serves as a versatile reagent. It is used in the formation of complex molecular structures through various chemical reactions, such as nucleophilic substitution and cross-coupling reactions. This versatility makes it an essential tool for chemists working on the synthesis of natural products and other complex organic molecules .
Material Science
The compound is also explored in material science for the development of novel materials. Its unique chemical properties enable the creation of polymers and other materials with specific characteristics, such as enhanced thermal stability and conductivity. These materials have potential applications in electronics, coatings, and other advanced technologies .
Biological Research
In biological research, this compound is used as a probe to study various biological processes. Its ability to bind to specific proteins and enzymes allows researchers to investigate the mechanisms of action of these biomolecules. This application is particularly useful in understanding disease pathways and developing targeted therapies .
Agricultural Chemistry
The compound is also utilized in agricultural chemistry for the synthesis of agrochemicals. These include herbicides, insecticides, and fungicides that help protect crops from pests and diseases. The development of such agrochemicals is crucial for improving crop yields and ensuring food security .
作用机制
Target of Action
It is known that bromoethyl compounds often interact with proteins and enzymes in the body . The specific targets can vary depending on the structure of the compound and the biological context.
Mode of Action
The mode of action of 4-(2-Bromoethyl)-2-oxoindole is likely to involve nucleophilic substitution reactions, given the presence of a bromine atom . In such reactions, a nucleophile (a molecule or ion that donates an electron pair) attacks the bromine atom, leading to its displacement. This can result in the formation of new bonds and changes in the structure of the target molecule .
Biochemical Pathways
Bromoethyl compounds are known to participate in various biochemical reactions, including free radical reactions and nucleophilic substitutions . These reactions can affect multiple biochemical pathways, leading to downstream effects on cellular processes.
Pharmacokinetics
Bromoethyl compounds are generally known to be reactive and may undergo various transformations in the body .
Result of Action
The compound’s reactivity suggests that it could potentially modify proteins or other biomolecules, leading to changes in their function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other reactive species, and the specific biological context .
属性
IUPAC Name |
4-(2-bromoethyl)indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c11-5-4-7-2-1-3-9-8(7)6-10(13)12-9/h1-3,6H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFXEJHKEJPEOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=O)C=C2C(=C1)CCBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloro-2-(4-methylphenyl)-5-phenyl[1,3]oxazolo[4,5-d]pyrimidine](/img/structure/B7854090.png)
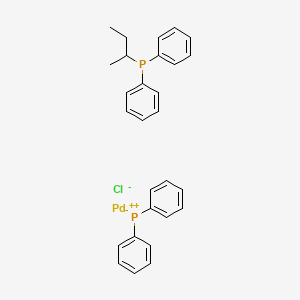
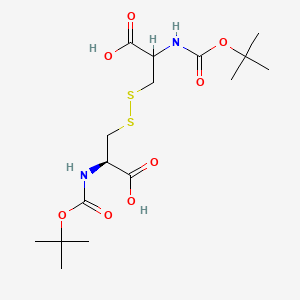
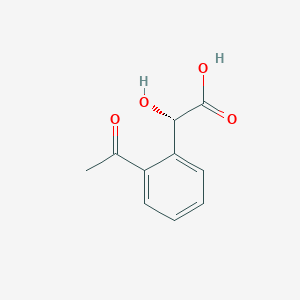
![(3aR)-8,8-dimethylhexahydro-2H-3a,6-methanobenzo[d]isothiazole1,1-dioxide](/img/structure/B7854130.png)

